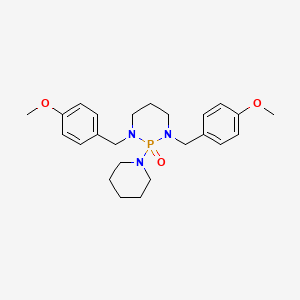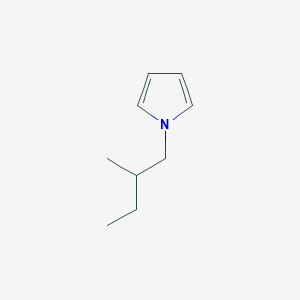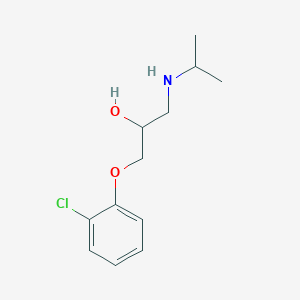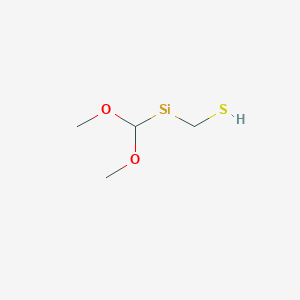![molecular formula C10H16O2 B14707531 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol CAS No. 22321-84-2](/img/structure/B14707531.png)
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2-methylidenebicyclo[311]heptane-3-peroxol is an organic compound with a unique bicyclic structure It is characterized by the presence of a peroxide group attached to a bicyclo[311]heptane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol typically involves the following steps:
Formation of the bicyclic skeleton: The initial step involves the construction of the bicyclo[3.1.1]heptane framework. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the methylidene group: The next step is the introduction of the methylidene group at the 2-position. This can be accomplished through a Wittig reaction or a similar olefination reaction.
Formation of the peroxide group: The final step involves the introduction of the peroxide group at the 3-position. This can be achieved through the reaction of the corresponding alcohol with hydrogen peroxide in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The peroxide group can also be reduced to form the corresponding alcohol.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
Oxidation: Oxidation of the peroxide group can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction of the peroxide group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is used in the development of new materials with unique properties.
Biology and Medicine: It is studied for its potential biological activities and therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS), which can interact with cellular components and induce oxidative stress. This can lead to various biological effects, including cell signaling and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: This compound lacks the peroxide group and has different chemical properties.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane-3-ol: This compound has a hydroxyl group instead of a peroxide group.
Uniqueness
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol is unique due to the presence of the peroxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
3-hydroperoxy-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6-8-4-7(10(8,2)3)5-9(6)12-11/h7-9,11H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHVOBUXTHVSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)OO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550485 |
Source


|
| Record name | 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22321-84-2 |
Source


|
| Record name | 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)


![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)









